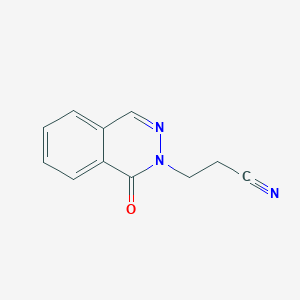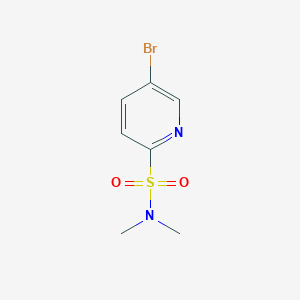
3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile, also known as OPN, is a synthetic compound that has gained significant attention in the field of scientific research. OPN belongs to the class of phthalazine derivatives, which are known for their diverse biological activities. In recent years, OPN has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile is complex and involves multiple pathways. In cancer cells, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In inflammatory cells, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile regulates the production of cytokines and chemokines by modulating the NF-κB pathway. In addition, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.
Biochemical and Physiological Effects
3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has been shown to have diverse biochemical and physiological effects in various cell types. In cancer cells, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile induces apoptosis, inhibits angiogenesis, and suppresses tumor growth. In inflammatory cells, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile regulates the production of cytokines and chemokines, and reduces inflammation. In addition, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile in lab experiments is its well-established synthesis method, which allows for high yield and purity. In addition, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one of the limitations of using 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile in lab experiments is its complex mechanism of action, which requires careful optimization of experimental conditions.
Orientations Futures
There are several future directions for research on 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile. One potential area of research is the development of novel derivatives of 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile with improved therapeutic properties. Another area of research is the identification of specific molecular targets of 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile, which could lead to the development of more targeted therapies. In addition, further studies are needed to elucidate the role of 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile in neurological disorders, and to explore its potential use in the treatment of these diseases.
Méthodes De Synthèse
The synthesis of 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile involves the reaction of 2-aminobenzonitrile with phthalic anhydride in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to yield 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile. The synthesis of 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile is a well-established process that has been optimized for high yield and purity.
Applications De Recherche Scientifique
3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has been shown to have anti-inflammatory effects by regulating the production of cytokines and chemokines. 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(1-oxophthalazin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-6-3-7-14-11(15)10-5-2-1-4-9(10)8-13-14/h1-2,4-5,8H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLDDYHWCLLKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![phenacyl (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B7561020.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)
![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)
![N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide](/img/structure/B7561051.png)

![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B7561066.png)
![Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7561074.png)
![2-chloro-N-[3-[(E)-[(2E)-2-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide](/img/structure/B7561085.png)
![3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7561097.png)


![3-(2-fluorophenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7561107.png)